Atglistatin is a small molecule identified as the first potent and selective inhibitor of Adipose Triglyceride Lipase (ATGL) []. ATGL is the rate-limiting enzyme in intracellular triglyceride (TG) lipolysis, a crucial process for energy homeostasis in various tissues, particularly adipose tissue and liver [, ]. Atglistatin serves as a valuable tool compound for studying the physiological and pathophysiological roles of ATGL in cellular and animal models, particularly in the context of lipid metabolism, metabolic diseases like obesity and diabetes, cardiovascular diseases, and inflammatory responses [, , ].
While the provided abstracts do not provide detailed information on the molecular structure of Atglistatin, they mention the development of Atglistatin derivatives [, ]. This suggests that the core structure of Atglistatin can be modified to create analogs with potentially improved potency, selectivity, or pharmacological properties. Further investigation into research articles focusing specifically on the structure-activity relationship of Atglistatin and its analogs is necessary for a complete analysis of its molecular structure.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9